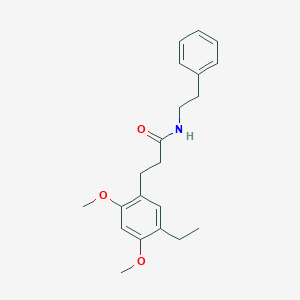![molecular formula C7H15N3OS2 B14426202 [Methyl(nitroso)amino]methyl diethylcarbamodithioate CAS No. 82846-49-9](/img/structure/B14426202.png)
[Methyl(nitroso)amino]methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It features a nitroso group (-N=O) bonded to an amine, making it part of the nitrosamine family. Nitrosamines are often studied due to their potential carcinogenic properties and their presence in various industrial and biological processes .
Méthodes De Préparation
The synthesis of [Methyl(nitroso)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitrosating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .
Analyse Des Réactions Chimiques
[Methyl(nitroso)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Applications De Recherche Scientifique
[Methyl(nitroso)amino]methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and risks.
Industry: It is used in the production of certain polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of [Methyl(nitroso)amino]methyl diethylcarbamodithioate involves its interaction with cellular components. The nitroso group can react with nucleophiles in the cell, leading to various biochemical effects. These interactions can result in DNA damage, protein modification, and other cellular changes. The molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is unique due to its specific structure and reactivity. Similar compounds include other nitrosamines such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share the nitroso group but differ in their alkyl groups and overall reactivity. The uniqueness of this compound lies in its specific applications and the distinct reactions it undergoes .
Propriétés
Numéro CAS |
82846-49-9 |
|---|---|
Formule moléculaire |
C7H15N3OS2 |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
[methyl(nitroso)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15N3OS2/c1-4-10(5-2)7(12)13-6-9(3)8-11/h4-6H2,1-3H3 |
Clé InChI |
UYBNJSPLSVUCDG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


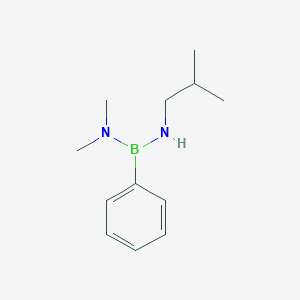
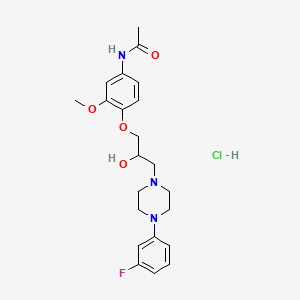
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
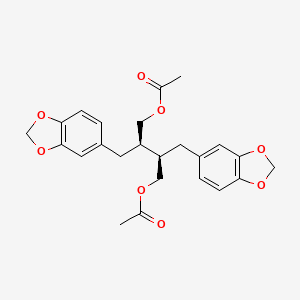

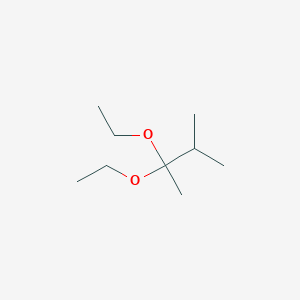
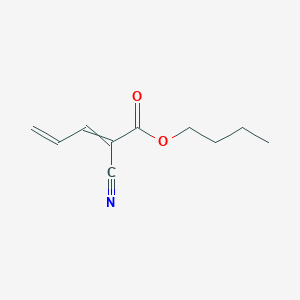
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)

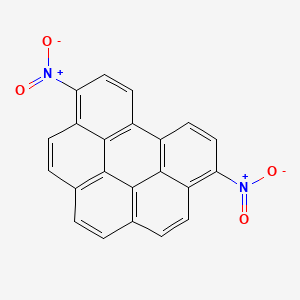
![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)

![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
